2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antitubercular activity, with the mycolic acid synthesized by pks 13 identified as a potential target .
Mode of Action
It is suggested that similar compounds may interact with their targets leading to changes that result in their observed biological activity .
Biochemical Pathways
Similar compounds have been associated with the inhibition of mycolic acid synthesis, a crucial component of the cell wall of mycobacterium tuberculosis .
Result of Action
Similar compounds have been associated with antitubercular activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, influencing biochemical reactions
Cellular Effects
The cellular effects of this compound are diverse and depend on the cell type and cellular processes involved. The compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . The compound’s localization or accumulation can also be affected.
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, typically involves multi-step reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable synthetic routes such as the Fiesselmann thiophene synthesis, which involves the reaction of α-haloketones with thiourea . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur sources (e.g., thiourea), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorobenzamido group enhances its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-10-7-5-9(6-8-10)15(21)19-16-13(14(18)20)11-3-1-2-4-12(11)22-16/h5-8H,1-4H2,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZCBUAGFYYVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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